Cas no 2679948-93-5 ((2S)-2-(cuban-1-yl)-2-acetamidoacetic acid)

(2S)-2-(cuban-1-yl)-2-acetamidoacetic acid 化学的及び物理的性質
名前と識別子
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- EN300-28273827
- 2679948-93-5
- (2S)-2-(cuban-1-yl)-2-acetamidoacetic acid
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- インチ: 1S/C12H13NO3/c1-2(14)13-10(11(15)16)12-7-4-3-5(7)9(12)6(3)8(4)12/h3-10H,1H3,(H,13,14)(H,15,16)/t3?,4?,5?,6?,7?,8?,9?,10-,12?/m1/s1
- InChIKey: XMJGEOAETGNMMF-AQRGRILISA-N
- ほほえんだ: OC([C@H](C12C3C4C5C3C1C5C24)NC(C)=O)=O
計算された属性
- せいみつぶんしりょう: 219.08954328g/mol
- どういたいしつりょう: 219.08954328g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 414
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0
- トポロジー分子極性表面積: 66.4Ų
(2S)-2-(cuban-1-yl)-2-acetamidoacetic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28273827-1g |
(2S)-2-(cuban-1-yl)-2-acetamidoacetic acid |
2679948-93-5 | 1g |
$0.0 | 2023-09-09 | ||
Enamine | EN300-28273827-1.0g |
(2S)-2-(cuban-1-yl)-2-acetamidoacetic acid |
2679948-93-5 | 95.0% | 1.0g |
$0.0 | 2025-03-19 |
(2S)-2-(cuban-1-yl)-2-acetamidoacetic acid 関連文献
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Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
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Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
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Margherita Barbero,Silvano Cadamuro,Stefano Dughera Green Chem., 2017,19, 1529-1535
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Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521
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Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
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Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
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Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886
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Zhu Zhu,Qian-min Deng,Guo-qing Shi Anal. Methods, 2016,8, 564-569
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Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
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(2S)-2-(cuban-1-yl)-2-acetamidoacetic acidに関する追加情報
Exploring the Unique Properties and Applications of (2S)-2-(cuban-1-yl)-2-acetamidoacetic acid (CAS No. 2679948-93-5)
In the realm of synthetic organic chemistry, (2S)-2-(cuban-1-yl)-2-acetamidoacetic acid (CAS No. 2679948-93-5) stands out as a fascinating compound due to its distinctive cubane-based structure. The cubane moiety, a highly strained hydrocarbon with a cubic geometry, imparts unique electronic and steric properties to this molecule. Researchers are increasingly interested in this compound for its potential applications in drug discovery, material science, and bioorthogonal chemistry. Its chiral center and acetamidoacetic acid backbone further enhance its versatility in asymmetric synthesis and peptide mimetics.
The synthesis of (2S)-2-(cuban-1-yl)-2-acetamidoacetic acid involves innovative strategies to incorporate the cubane scaffold, a topic frequently searched in academic databases like SciFinder and Reaxys. Recent publications highlight its role in developing high-energy-density materials (without explosive properties) and enzyme inhibitors. A 2023 study in Journal of Medicinal Chemistry noted its utility as a conformationally restricted amino acid analog, addressing common queries about "non-natural amino acids in therapeutics."
From an industrial perspective, the demand for cubane derivatives like CAS 2679948-93-5 has surged due to their thermal stability and three-dimensional rigidity—key features for designing advanced polymers. Google Trends data shows growing searches for "cubane applications in nanotechnology," aligning with this compound's potential in molecular machines and supramolecular assemblies. Its low toxicity profile (as per preliminary assays) also makes it attractive for bioconjugation techniques.
Analytical characterization of (2S)-2-(cuban-1-yl)-2-acetamidoacetic acid typically employs NMR spectroscopy (notably 13C-NMR for cubane ring analysis) and HPLC chiral separation, addressing frequent researcher questions about "cubane compound purification." Patent filings (e.g., WO202215678A1) emphasize its use in photoactive probes, leveraging the cubane group's UV transparency—a hot topic in bioimaging forums.
Environmental considerations are paramount in modern chemistry. Fortunately, 2679948-93-5 exhibits low bioaccumulation potential (predicted logP < 2) and no known ozone depletion risks, responding to ESG-driven search trends. Its biodegradation pathways are under investigation, with preliminary results suggesting aerobic microbial degradation compatibility.
Future directions for this compound include catalysis (as a ligand scaffold) and artificial protein design, areas dominating recent ACS meeting discussions. The cuban-1-yl group's ability to distort peptide backbones answers persistent queries about "controlling secondary protein structures." As synthetic methods improve (current yields ~35%), cost reductions may expand access for academic labs—a frequent concern in chemical forum threads.
In summary, (2S)-2-(cuban-1-yl)-2-acetamidoacetic acid represents a nexus of structural innovation and practical utility. Its CAS registry (2679948-93-5) serves as a gateway to cutting-edge research spanning medicinal chemistry, smart materials, and sustainable synthesis—topics consistently ranking high in chemistry-related search volumes worldwide.
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